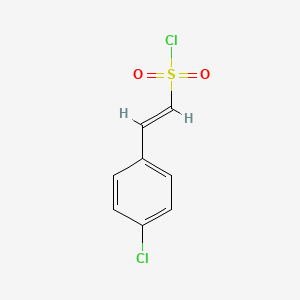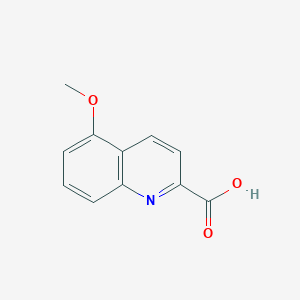
5-甲氧基喹啉-2-羧酸
描述
5-Methoxyquinoline-2-carboxylic acid (MQC) is an organic compound that has been studied for its potential applications in the scientific research field. It is a white powder with a melting point of 122-125°C and is soluble in water. MQC is an important building block for the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. In recent years, MQC has been studied for its potential applications in the scientific research field, including its use as a reagent in biochemical and physiological experiments.
科学研究应用
天然存在和分离:
- 一种喹啉-2-羧酸的变体,特别是 4-羟基-6-甲氧基喹啉-2-羧酸(也称为 6-甲氧基-犬尿酸),已从植物物种麻黄草(Ephedra pachyclada ssp. sinaica)中分离出来。这突出了类似化合物在植物来源中的天然存在 (Starratt 和 Caveney,1996 年)。
化学传感器应用:
- 研究表明,相关化合物 5-氯-8-甲氧基喹啉可以作为镉离子的选择性化学传感器。该化合物在与 Cd2+ 离子结合后显示出显着增加的荧光,表明其在监测废水流和食品中的镉浓度方面的潜在应用 (Prodi 等人,2001 年)。
药物研究:
- 在药物研究领域,喹啉-2-羧酸的衍生物,如一项研究中提到的头孢菌素衍生物,可以用作多种药物的载体。这些衍生物在开发前药方面显示出希望,尤其是在抗疟疾应用中 (Blau 等人,2008 年)。
材料科学和晶体学:
- 已经对含有 4-甲氧基喹啉-2-羧酸盐的盐的晶体结构进行了研究,深入了解了这些化合物中的氢键相互作用。此类研究对材料科学和晶体学领域有影响 (Thanigaimani 等人,2012 年)。
荧光和标记应用:
- 一种新型的荧光团,6-甲氧基-4-喹啉酮,衍生自一种类似的化合物,已被发现具有在宽 pH 范围内的强荧光,使其成为生物医学分析和各种研究应用中的荧光标记的有价值的工具 (Hirano 等人,2004 年)。
除草剂潜力:
- 对 8-甲氧基喹啉衍生物的研究证明了它们作为除草剂的潜力。这突出了使用结构相似的化合物(例如 5-甲氧基喹啉-2-羧酸)在农业应用中的可能性 (A. E. 等人,2015 年)。
抗菌剂:
- 对喹啉酮衍生物的研究表明它们作为抗菌剂的有效性。这表明 5-甲氧基喹啉-2-羧酸及其衍生物在开发新的抗菌药物方面具有潜力 (Sánchez 等人,1995 年)。
合成化学:
- 在合成化学中,5-甲氧基喹啉-2-羧酸及其衍生物用作复杂分子合成中的中间体。这包括创建新型喹啉酮和喹啉-2-羧酸酰胺,它们在包括药物化学在内的各个领域都有应用 (Horchler 等人,2007 年)。
属性
IUPAC Name |
5-methoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-3-8-7(10)5-6-9(12-8)11(13)14/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLOPVIKZYEGTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652248 | |
| Record name | 5-Methoxyquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyquinoline-2-carboxylic acid | |
CAS RN |
852402-70-1 | |
| Record name | 5-Methoxyquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl[1,2,4]triazolo[1,5-a]pyridin-7(3H)-one](/img/structure/B3059508.png)
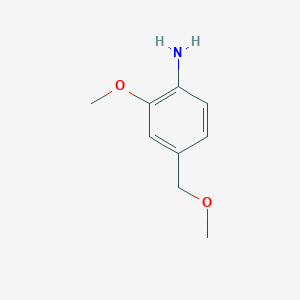

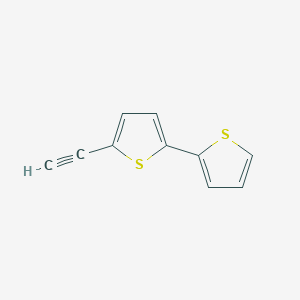
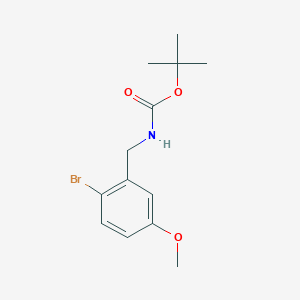
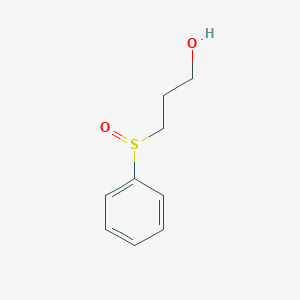
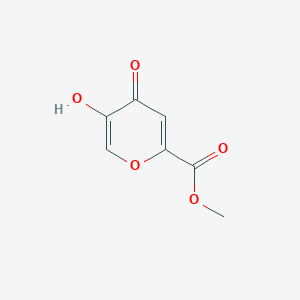
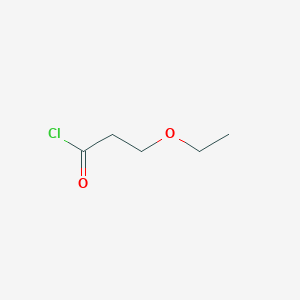
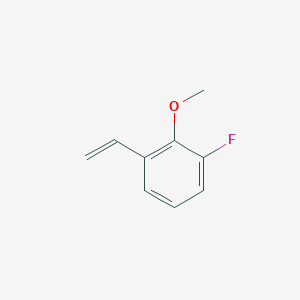
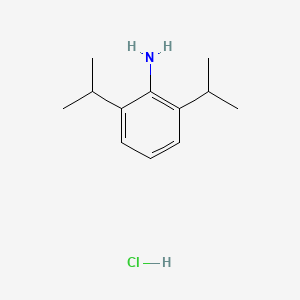
![1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3059523.png)
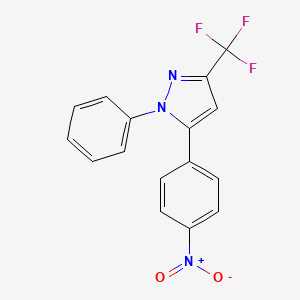
![[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B3059528.png)
